

A Technical Guide to the History and Discovery of Strontium-82

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Strontium-82

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the history, discovery, and production of **Strontium-82** (^{82}Sr), a critical radionuclide in nuclear medicine. It provides a comprehensive overview of its origins, from the initial identification of the element strontium to the development of sophisticated production and purification methods for its medical use. This document details the experimental protocols for its synthesis and purification and presents key quantitative data in a structured format.

Historical Overview

The journey to the clinical application of **Strontium-82** began long before the isotope itself was ever synthesized. The story unfolds in two distinct eras: the discovery of the element strontium and the later, technology-driven isolation of its specific radioisotope, ^{82}Sr .

Discovery of the Element Strontium

In 1790, Adair Crawford and William Cruickshank, Scottish chemists, first identified a new mineral, strontianite, from a lead mine in Strontian, Scotland.[1][2] They recognized that this mineral exhibited properties distinct from other known "heavy spars."[1] The element was named after the village of Strontian.[2] It was not until 1808 that Sir Humphry Davy, at the Royal Institution in London, isolated the pure metallic element through the electrolysis of a mixture of strontium chloride and mercuric oxide.[3][4][5]

Synthesis and Significance of Strontium-82

Strontium-82 is a synthetic radioisotope, meaning it does not occur naturally. Its discovery is intrinsically linked to the advancements in nuclear physics and the advent of particle accelerators in the mid-20th century. The ability to bombard stable elements with high-energy particles opened the door to the creation of a vast array of new radionuclides.

The primary impetus for the large-scale production of ^{82}Sr was the recognition of its value as the parent isotope for a medically significant radionuclide: Rubidium-82 (^{82}Rb). With a very short half-life of 75 seconds, ^{82}Rb is an ideal positron-emitting tracer for myocardial perfusion imaging using Positron Emission Tomography (PET).^{[6][7]} The development of the **Strontium-82/Rubidium-82** generator system, which allows for the on-site elution of ^{82}Rb from the longer-lived ^{82}Sr , was a pivotal moment in nuclear cardiology.

Pioneering work in the 1970s at institutions like the Los Alamos National Laboratory (LANL) and the Brookhaven National Laboratory (BNL) was crucial in developing the production and processing methods for ^{82}Sr .^{[1][8]} LANL, for instance, began producing ^{82}Sr in the mid-1970s using its high-energy proton beam.^[9] The Brookhaven Linac Isotope Producer (BLIP) also played a significant role in the development and production of ^{82}Sr , particularly in the 1980s.^[1]

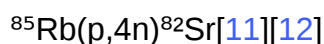
A landmark in the history of **Strontium-82** was the U.S. Food and Drug Administration (FDA) approval of the first commercial $^{82}\text{Sr}/^{82}\text{Rb}$ generator, CardioGen-82®, in December 1989.^[10] This approval solidified the clinical importance of ^{82}Sr and established a steady demand for its production.

Production of Strontium-82

The production of **Strontium-82** is a multi-step process that begins with the bombardment of a specific target material in a particle accelerator, followed by complex radiochemical separation and purification.

Nuclear Reactions

The most common and efficient method for producing **Strontium-82** is through the proton bombardment of a rubidium (Rb) target. The primary nuclear reaction is:



This reaction involves irradiating a stable isotope of rubidium, ^{85}Rb , with high-energy protons. The proton energy is a critical parameter, with optimal energies typically in the range of 40-70 MeV to maximize the yield of ^{82}Sr while minimizing the production of impurities.[\[13\]](#)[\[14\]](#)

An alternative production route involves the spallation of molybdenum (Mo) targets with high-energy protons (~500 MeV).[\[11\]](#) However, the rubidium target method is generally preferred for producing ^{82}Sr for medical use due to a more favorable impurity profile.

Experimental Protocol: Production and Separation

The following protocol outlines the general steps for the production and purification of **Strontium-82** from a rubidium chloride target.

2.2.1 Target Preparation

- **Target Material:** High-purity Rubidium Chloride (RbCl) is typically used as the target material. Metallic rubidium has also been used.[\[1\]](#)[\[5\]](#)
- **Encapsulation:** The RbCl powder is pressed into a target disc and encapsulated in a suitable material (e.g., stainless steel or silver) that can withstand the beam's heat and maintain vacuum integrity in the accelerator.

2.2.2 Proton Irradiation

- **Accelerator:** A high-intensity proton accelerator, such as a cyclotron or a linear accelerator, is used. Facilities like the Brookhaven Linac Isotope Producer (BLIP) and Los Alamos Neutron Science Center (LANSCE) have been key producers.[\[4\]](#)[\[8\]](#)
- **Proton Energy:** The encapsulated RbCl target is irradiated with a proton beam of a specific energy, typically in the range of 40 to 100 MeV.[\[1\]](#)
- **Irradiation Time:** The duration of the irradiation is dependent on the beam current and the desired final activity of ^{82}Sr . This can range from several days to weeks.

2.2.3 Radiochemical Separation

Following irradiation, the target is remotely handled in a hot cell to separate the minute quantities of ^{82}Sr from the bulk rubidium target material and other radioisotopic impurities. Ion

exchange chromatography is the most common method for this separation.

- **Dissolution:** The irradiated RbCl target is dissolved in a suitable aqueous solution, typically dilute nitric acid or hydrochloric acid.[\[5\]](#)[\[15\]](#)
- **Ion Exchange Chromatography:**
 - **Column Preparation:** A chromatography column is packed with a cation exchange resin. Resins such as Chelex 100 or Bio-Rex 70 have been historically used.[\[15\]](#) More recent methods may employ other specialized resins.
 - **Loading:** The dissolved target solution is loaded onto the column. The rubidium ions (Rb^+) and strontium ions (Sr^{2+}) will adsorb to the resin.
 - **Elution:** A series of eluting solutions are passed through the column to selectively remove the different elements.
 - The bulk of the rubidium is washed from the column using a specific eluent.
 - The strontium fraction, containing ^{82}Sr and other strontium isotopes, is then eluted from the column using a different eluent, such as a dilute acid solution. The choice of eluent and its concentration is critical for achieving a clean separation.
- **Purification:** The collected strontium fraction may undergo further purification steps to remove any remaining impurities.

Quality Control

The final purified **Strontium-82** solution must meet stringent quality control specifications before it can be used to manufacture clinical $^{82}\text{Sr}/^{82}\text{Rb}$ generators.

- **Radionuclidic Purity:** The identity and activity of all radioisotopes in the final product are determined using gamma-ray spectroscopy. The primary radionuclidic impurity of concern is Strontium-85 (^{85}Sr), which has a longer half-life (64.8 days) than ^{82}Sr . The ratio of ^{85}Sr to ^{82}Sr must be below a specified limit.[\[16\]](#) Other potential metallic radionuclide impurities are also quantified.

- **Chemical Purity:** The concentration of non-radioactive metallic impurities is measured using techniques such as Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).
- **Activity Concentration:** The total activity of ^{82}Sr per unit volume is measured to ensure it meets the requirements for generator loading.
- **Acidity:** The pH or normality of the final solution is verified to be within a specific range, typically dilute hydrochloric acid.[\[16\]](#)

Quantitative Data

The following tables summarize key quantitative data related to **Strontium-82** and its production.

Table 1: Physical Properties of **Strontium-82** and Rubidium-82

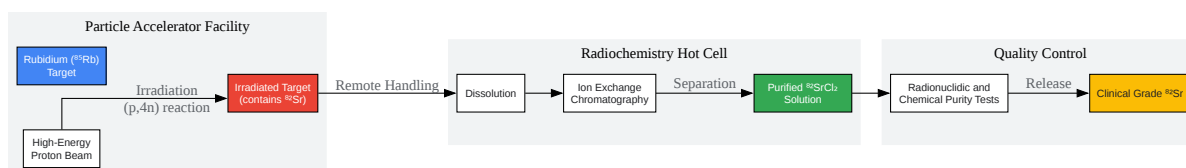
Property	Strontium-82 (^{82}Sr)	Rubidium-82 (^{82}Rb)
Half-life	25.55 days [16]	75 seconds [6]
Decay Mode	Electron Capture	β^+ (positron emission), Electron Capture
Daughter Nuclide	Rubidium-82 (^{82}Rb)	Krypton-82 (^{82}Kr) (stable)
Primary Emissions	X-rays (from EC)	511 keV photons (from β^+ annihilation), 776.5 keV gamma

Table 2: Typical Production and Quality Control Parameters for **Strontium-82**

Parameter	Typical Value / Specification
Target Material	Rubidium Chloride (RbCl) or Rubidium metal
Proton Energy Range	40 - 100 MeV
Production Yield	Varies depending on facility and irradiation parameters
Chemical Form	Strontium (II) in dilute hydrochloric acid
Specific Activity	≥ 25 mCi/mg (No carrier added)[16]
Activity Concentration	≥ 50 mCi/mL[16]
Radionuclidic Purity	≤ 5 mCi ^{85}Sr / mCi ^{82}Sr [16]
	≤ 0.15 mCi ^{83}Rb / mCi ^{82}Sr [16]
	≤ 0.15 mCi ^{84}Rb / mCi ^{82}Sr [16]
	≤ 0.0015 mCi ^{83}Sr / mCi ^{82}Sr [16]
	≤ 0.01 mCi other nuclides / mCi ^{82}Sr [16]

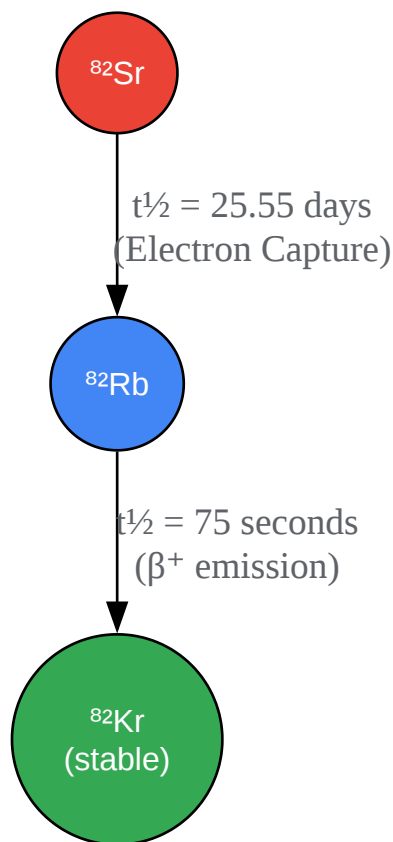
Visualizations

The following diagrams illustrate the production workflow and decay pathway of **Strontium-82**.



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Production workflow of **Strontium-82**.



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Decay pathway of **Strontium-82** to stable Krypton-82.

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- To cite this document: BenchChem. [A Technical Guide to the History and Discovery of Strontium-82]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233234#history-and-discovery-of-strontium-82]

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